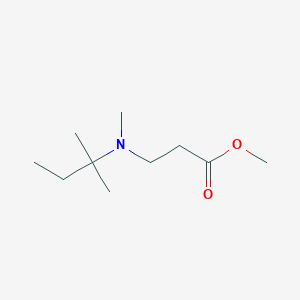

Methyl 3-(methyl(tert-pentyl)amino)propanoate

CAS No.:

Cat. No.: VC15787421

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2 |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | methyl 3-[methyl(2-methylbutan-2-yl)amino]propanoate |

| Standard InChI | InChI=1S/C10H21NO2/c1-6-10(2,3)11(4)8-7-9(12)13-5/h6-8H2,1-5H3 |

| Standard InChI Key | LXPFEDQDYSWAGI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)N(C)CCC(=O)OC |

Introduction

Synthesis and Manufacturing

The synthesis of methyl 3-(methyl(tert-pentyl)amino)propanoate can be extrapolated from methodologies described for structurally analogous compounds. A patent detailing the preparation of 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride (CN103396332A) provides a foundational framework, albeit for a linear pentyl derivative. Adapting this approach involves two primary steps:

Michael Addition of tert-Pentylamine to Acrylate

The reaction between tert-pentylamine and methyl acrylate under mild conditions (-10°C to 70°C) yields 3-(tert-pentylamino)propanoate. This step leverages the nucleophilic addition of the amine to the α,β-unsaturated ester, a hallmark of Michael addition chemistry :

N-Methylation via Eschweiler-Clarke Reaction

The intermediate undergoes N-methylation using formic acid and formaldehyde, a variant of the Eschweiler-Clarke reaction. This step replaces the remaining hydrogen on the amino group with a methyl group, forming the tertiary amine :

Optimization Insights:

-

Solvent Systems: Ethyl acetate and dichloromethane are preferred for extraction due to their immiscibility with aqueous phases and high partition coefficients for amine esters .

-

Yield: Patent data for analogous compounds report yields of 86–90% , suggesting comparable efficiency for the tert-pentyl variant under optimized conditions.

Physicochemical Properties

The compound’s properties are dictated by its ester and tertiary amine functionalities:

| Property | Description |

|---|---|

| Solubility | Limited aqueous solubility due to the hydrophobic tert-pentyl group; soluble in organic solvents (e.g., ethanol, ethyl acetate). |

| Stability | Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media, releasing propanoic acid derivatives. |

| Hydrophobicity | High logP value (~2.5 estimated), indicative of significant lipid solubility. |

The tert-pentyl group’s steric bulk reduces susceptibility to enzymatic degradation, a trait advantageous in prodrug design .

Comparative Analysis with Structural Analogues

Methyl 3-(methyl(tert-pentyl)amino)propanoate belongs to a broader class of amino acid esters. The table below contrasts its attributes with linear and branched analogues:

| Compound | Structural Feature | Key Difference |

|---|---|---|

| Methyl 3-(methyl(n-pentyl)amino)propanoate | Linear pentyl chain | Lower steric hindrance, higher reactivity. |

| tert-Butyl 3-(methylamino)propanoate | tert-Butyl group | Reduced hydrophobicity (shorter chain). |

| Benzyl 3-(methylamino)propanoate | Aromatic benzyl group | Enhanced UV activity, higher melting point. |

The tert-pentyl derivative’s branched structure uniquely balances steric protection and solubility, making it preferable in applications requiring slow hydrolysis .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. Its tertiary amine group is a common motif in neuromodulators and enzyme inhibitors, though specific therapeutic applications remain proprietary .

Organic Synthesis

As a building block, it participates in:

-

Peptide Mimetics: Incorporation into pseudopeptide chains to modulate conformation.

-

Catalyst Design: Coordination sites for metal catalysts in asymmetric synthesis.

Material Science

Functionalization into polymers or surfactants exploits its amphiphilic nature, potentially enhancing material compatibility in drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume